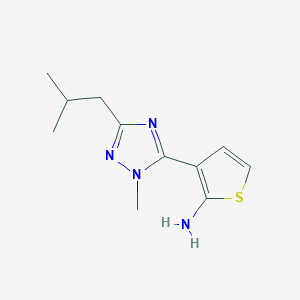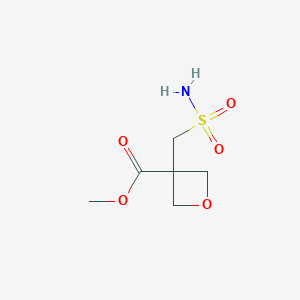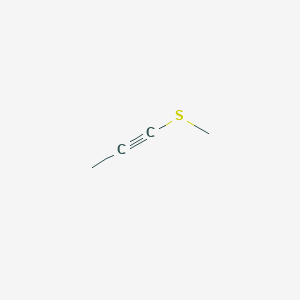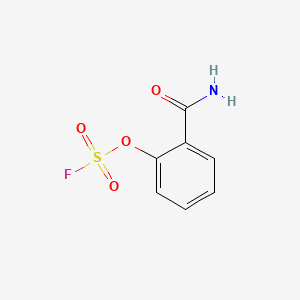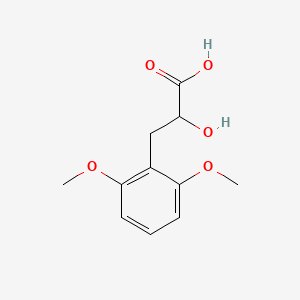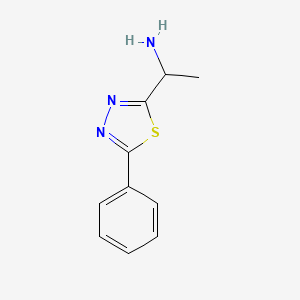
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This compound features a thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a phenyl group and an ethanamine moiety. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various scientific research applications.
Preparation Methods
The synthesis of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. One common synthetic route includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The resulting 1,3,4-thiadiazole derivatives are then fully characterized using techniques such as NMR, IR, MS, and elemental analysis .
Chemical Reactions Analysis
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound in biological research
Mechanism of Action
The mechanism of action of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptotic cell death by blocking the cell cycle at the sub-G1 phase and binding to the active site of VEGFR-2 . This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound also exhibits anticancer activity but has different substituents on the thiadiazole ring.
2-Amino-5-phenyl-1,3,4-thiadiazole: This compound is used as a corrosion inhibitor and has different functional groups compared to this compound.
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has applications in medicinal chemistry and exhibits different biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3S/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3 |
InChI Key |
LDHQMPZBBRWDJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1-(Bromomethyl)cyclopropyl]-2-chlorobenzene](/img/structure/B13526526.png)
